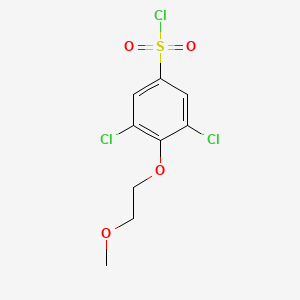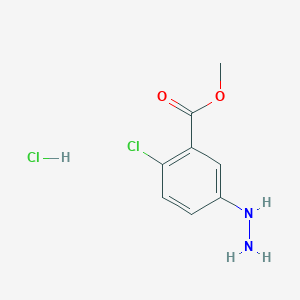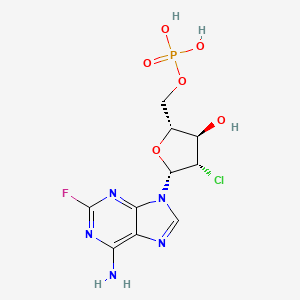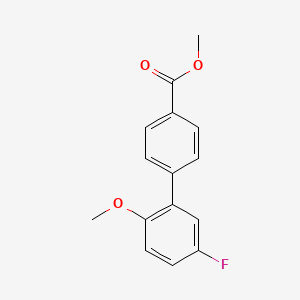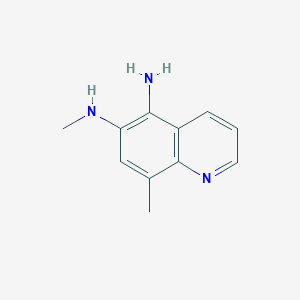
N6,8-dimethylquinoline-5,6-diamine
Descripción general
Descripción
N6,8-dimethylquinoline-5,6-diamine, abbreviated as N6,8-DMQD, is a heterocyclic amine that has been used in a variety of scientific research applications due to its unique structure and properties. N6,8-DMQD is a colorless solid that can be synthesized from the reaction of quinoline and dimethylamine in the presence of an acid catalyst. Due to its structure, N6,8-DMQD has several unique properties that make it an attractive molecule for scientific research, including its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as an antioxidant.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of N6,8-Dimethylquinoline-5,6-Diamine Applications
N6,8-dimethylquinoline-5,6-diamine is a chemical compound with remarkable properties that make it valuable in various scientific research applications. Below is an analysis of six unique applications of this compound, each detailed in its own section.
Organic Synthesis
N6,8-dimethylquinoline-5,6-diamine: serves as an important intermediate in organic synthesis. Its structure allows for the introduction of nitrogen atoms into complex molecules, which is crucial for creating pharmaceuticals and agrochemicals. The compound’s stability under different conditions makes it a versatile reagent in the synthesis of heterocyclic compounds.
Catalysis
In catalysis, N6,8-dimethylquinoline-5,6-diamine can act as a ligand to form complexes with metals. These complexes are often used as catalysts in various chemical reactions, including oxidation and reduction processes. The ability to fine-tune the electronic and steric properties of these complexes makes them highly effective and selective catalysts.
Material Science
This compound finds applications in material science, particularly in the development of novel materials with specific electronic or photonic properties. Its molecular structure can be incorporated into polymers or coatings to enhance their performance, such as increasing conductivity or providing fluorescence.
Biological Studies
N6,8-dimethylquinoline-5,6-diamine: may be used in biological studies to probe the function of enzymes that interact with similar molecules. It can serve as a mimic or inhibitor of natural substrates, helping to elucidate enzyme mechanisms or to discover new drug targets.
Environmental Science
In environmental science, the compound’s derivatives could be used as sensors or indicators for the presence of specific chemicals in the environment. Its reactivity with certain pollutants makes it a candidate for use in detection and monitoring applications.
Nanotechnology
The unique properties of N6,8-dimethylquinoline-5,6-diamine make it suitable for use in nanotechnology. It can be used to modify the surface of nanoparticles to improve their stability, dispersibility, or to introduce functional groups that can be used for further chemical modifications.
Each of these applications demonstrates the versatility and importance of N6,8-dimethylquinoline-5,6-diamine in scientific research. Its role as an intermediate in organic synthesis, a component in catalysis, a building block in material science, a tool in biological studies, a sensor in environmental science, and a modifier in nanotechnology highlights its multifaceted utility across various fields of study .
Propiedades
IUPAC Name |
6-N,8-dimethylquinoline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-6-9(13-2)10(12)8-4-3-5-14-11(7)8/h3-6,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNHAZUSEAQYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=CC=C2)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6,8-dimethylquinoline-5,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]palladium(II)](/img/structure/B1427322.png)

![(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1427325.png)

